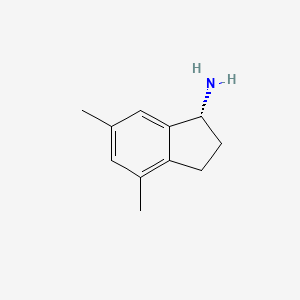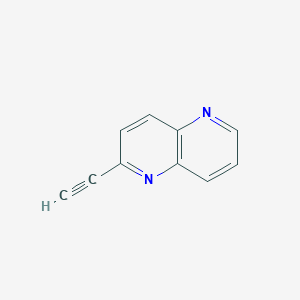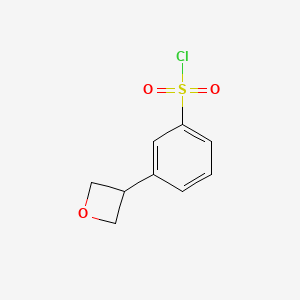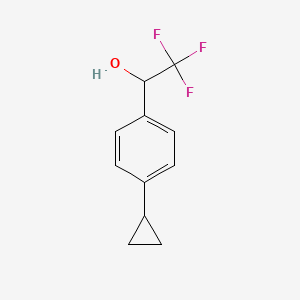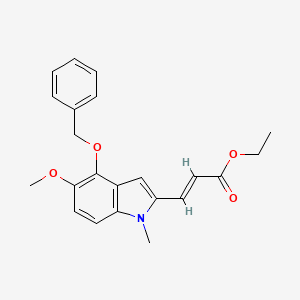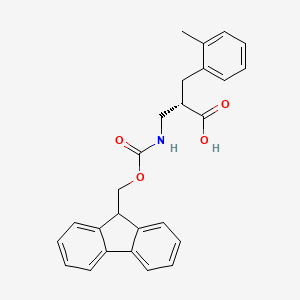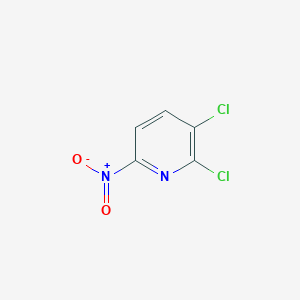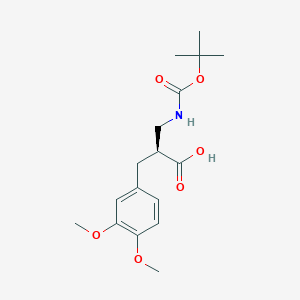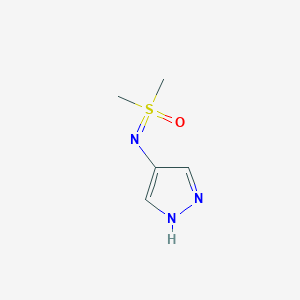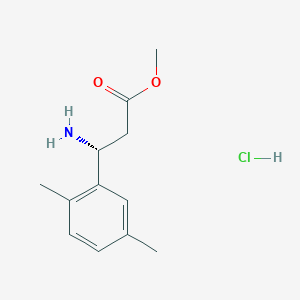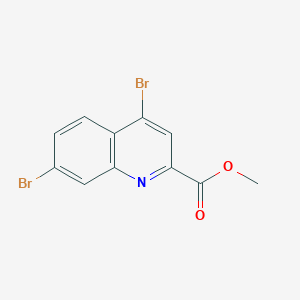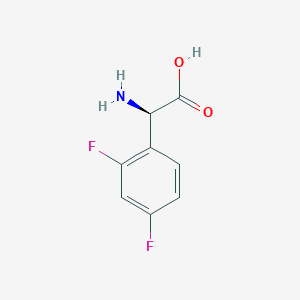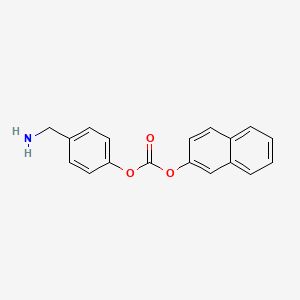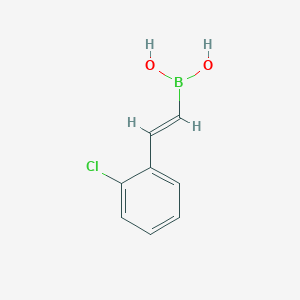
(E)-(2-Chlorostyryl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-Chlorostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BClO2. It is characterized by the presence of a boronic acid group attached to a (2-chlorostyryl) moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-(2-Chlorostyryl)boronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. For this compound, the reaction conditions often include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-(2-Chlorostyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or amination reagents like ammonia.
Major Products Formed:
Oxidation: (E)-(2-Chlorostyryl)alcohol.
Reduction: (E)-(2-Chlorostyryl)boronate ester.
Substitution: Various substituted (E)-(2-Chlorostyryl) derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-(2-Chlorostyryl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-(2-Chlorostyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The compound’s boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or modification purposes .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Vinylboronic acid
- (E)-(2-Bromostyryl)boronic acid
Comparison: (E)-(2-Chlorostyryl)boronic acid is unique due to the presence of the (2-chlorostyryl) moiety, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, this compound offers enhanced stability and specificity in cross-coupling reactions. The presence of the chlorine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H8BClO2 |
|---|---|
Molekulargewicht |
182.41 g/mol |
IUPAC-Name |
[(E)-2-(2-chlorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
InChI-Schlüssel |
OJVCJWZWMMKHAA-AATRIKPKSA-N |
Isomerische SMILES |
B(/C=C/C1=CC=CC=C1Cl)(O)O |
Kanonische SMILES |
B(C=CC1=CC=CC=C1Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


